1-(Azetidin-3-yl)-4-methylpent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-4-methylpent-4-en-1-one is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle Azetidines are known for their presence in various natural products and their potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 1-(Azetidin-3-yl)-4-methylpent-4-en-1-one, can be achieved through several methods. One of the most efficient ways is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This method is highly regio- and stereoselective, making it a powerful tool for constructing azetidine rings. Another approach involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: Industrial production of azetidines often relies on scalable synthetic routes that ensure high yield and purity. The aza Paternò–Büchi reaction is particularly promising for industrial applications due to its efficiency and the relatively simple reaction conditions required .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-methylpent-4-en-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the azetidine ring into other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives, while reduction can produce various nitrogen-containing heterocycles .
Scientific Research Applications
1-(Azetidin-3-yl)-4-methylpent-4-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Azetidin-3-yl)-4-methylpent-4-en-1-one exerts its effects involves interactions with various molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Uniqueness: 1-(Azetidin-3-yl)-4-methylpent-4-en-1-one is unique due to its specific substitution pattern and the presence of both an azetidine ring and an alkene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-methylpent-4-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)3-4-9(11)8-5-10-6-8/h8,10H,1,3-6H2,2H3 |
InChI Key |
IRPORAFXUBYLIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(=O)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.